![molecular formula C20H22FN5O2 B2772994 1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 946203-86-7](/img/structure/B2772994.png)

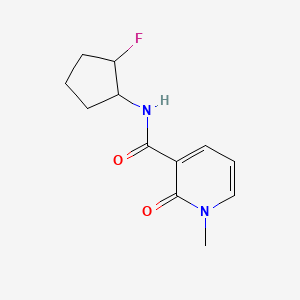

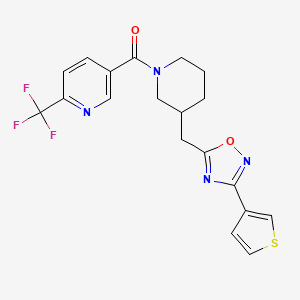

1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-fluorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for a similar compound is1S/C16H22FNO/c1-13-8-11-18 (12-9-13)10-2-3-16 (19)14-4-6-15 (17)7-5-14/h4-7,13H,2-3,8-12H2,1H3 . This indicates the presence of various functional groups including a fluorophenyl group, a methyl group, a piperidinyl group, and a pyrazolopyridazinone group . Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, semicarbazones are produced as an intermediate at the platinum electrode, via reaction between substituted aldehydes and semicarbazide in the presence of sodium acetate .Applications De Recherche Scientifique

Antihypertensive Properties

This compound has been investigated for its potential as an antihypertensive agent. Researchers synthesized and evaluated its inhibitory activity against T-type Ca^2+ channels . T-type Ca^2+ channels play a crucial role in regulating blood pressure. The compound demonstrated promising effects in lowering blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common adverse effect associated with traditional L-type Ca^2+ channel blockers.

T-Type Ca^2+ Channel Blockade

The compound’s structure–activity relationship studies revealed that the isopropyl substituent at the benzylic position is essential for potent inhibitory activity against T-type Ca^2+ channels. Interestingly, the absolute configuration of the benzylic position differs from that of mibefradil, a previously launched T-type Ca^2+ channel blocker. This distinction highlights its unique mechanism of action .

Orientations Futures

The future directions for this compound could involve further exploration of its potential applications. For instance, a photo catalytic approach renders a rapid, unique, and significant method for producing substituted oxadiazoles . This could potentially be applied to the synthesis of this compound or its derivatives.

Mécanisme D'action

Target of Action

Related compounds have been found to interact with receptors such as the5-hydroxytryptamine (5-HT) (2A) receptor and the monoacylglycerol lipase (MAGL) . These receptors play crucial roles in various physiological processes, including mood regulation, appetite, pain, and inflammation .

Mode of Action

Similar compounds have been shown to act asinverse agonists at their target receptors . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, the inhibition of MAGL leads to the elevation of 2-arachidonoylglycerol (2-AG) , the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 . This can result in beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

A related compound demonstratedgreater than 42.6% oral bioavailability in rats , suggesting that this compound may also have good bioavailability.

Result of Action

Related compounds have demonstratedantipsychotic-like efficacy and antinociceptive efficacy , suggesting potential therapeutic effects in a vast array of complex human diseases .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-methyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN5O2/c1-13-7-9-24(10-8-13)18(27)12-25-20(28)19-17(14(2)23-25)11-22-26(19)16-5-3-15(21)4-6-16/h3-6,11,13H,7-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEFEEQYNPLFPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2772916.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2772919.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)

![Tert-butyl 5-(6-fluoropyridine-3-amido)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2772925.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)

![2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate](/img/structure/B2772933.png)